Improved hERG Selectivity for 4-(4'-Carboxyphenyl)piperidine-Containing Analogs in CCR2 Antagonists
In a series of CCR2 antagonists, replacing the 4-(4-fluorophenyl)piperidine moiety with a 4-(carboxyphenyl)-piperidine subunit resulted in analogs that retained potent CCR2 binding affinity while exhibiting a significant improvement in selectivity against the IKr (hERG) potassium channel [1]. The earlier fluorophenyl analogs had poor selectivity for hERG, a known liability for cardiac toxicity [1].
| Evidence Dimension | Selectivity vs. IKr (hERG) Channel |
|---|---|
| Target Compound Data | Analogs containing the 4-(carboxyphenyl)-piperidine subunit |
| Comparator Or Baseline | Analogs containing the 4-(4-fluorophenyl)piperidine moiety |
| Quantified Difference | Improved selectivity (exact fold-change not quantified in abstract, but described as a key improvement over the previous liability) |
| Conditions | In vitro CCR2 binding assay and IKr channel binding assay |
Why This Matters
Prioritizing the 4-(carboxyphenyl)-piperidine building block over the 4-(4-fluorophenyl) analog can mitigate a major cardiac safety liability (hERG inhibition) early in the drug discovery process, saving significant time and resources.
- [1] Pasternak, A., Goble, S. D., Vicario, P. P., Di Salvo, J., Ayala, J. M., Struthers, M., ... & Yang, L. (2008). Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 994-998. View Source
